molecular formula C8H11ClO5 B1618599 2,4,6-Trimethylpyrylium perchlorate CAS No. 940-93-2

2,4,6-Trimethylpyrylium perchlorate

Cat. No. B1618599
CAS RN: 940-93-2
M. Wt: 222.62 g/mol
InChI Key: SPTGLTSDLLDPOO-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

Scientific Research Applications

Chemical Reactions and Properties

  • 2,4,6-Trimethylpyrylium perchlorate exhibits interesting chemical behaviors in its reactions with nucleophiles. For instance, when reacting with aqueous ammonia, a crystalline intermediate is formed, which can easily convert into 2,4,6-triphenylpyridine through dehydration. This intermediate is characterized as an imino-enol in solution based on IR and UV spectroscopic evidence (Balaban & Toma, 1966).

  • The compound's interaction with primary amines also yields interesting products, such as N-Aryl-2,4,6-trimethylpyridinium salts and N-alkyl-3,5-xylidines. This reaction was previously known to occur only with secondary amines (Toma & Balaban, 1966).

Photolysis Studies

  • Flash photolysis studies of 2,4,6-trimethylpyrylium perchlorate in hydroxylic medium have revealed the formation of intermediate oxoniabenzvalene. This discovery is significant in understanding the transient absorptions observed in these compounds (Sivakumar, Parimala, & Ramamurthy, 1996).

Applications in Synthesis

  • The compound has been used in the synthesis of various organic and heterocyclic compounds. For example, reactions with ureas, thioureas, and isothioureas have led to the formation of pyridine and pyrimidine derivatives, showcasing its utility in organic synthesis (Zvezdina, Zhdanova, & Dorofeenko, 1979).

Isotopic Exchange and NMR Studies

  • Isotopic exchange studies, particularly with respect to deuteration and dedeuteration, have provided insights into the reactivity of various methyl groups in the 2,4,6-trimethylpyrylium perchlorate molecule. These studies are essential for understanding the molecular behavior and structure (Gǎrd, Vasilescu, Mateescu, & Balaban, 1967).

Electrochemical Studies

  • Electrochemical studies on pyrylium salts, including 2,4,6-trimethylpyrylium perchlorate, have revealed that their reduction is a one-electron process. This finding is crucial for understanding the electrochemical properties of these compounds (Balaban, Bratu, & Renţea, 1964).

Safety and Hazards

  • Impact Sensitivity : 2,4,6-Trimethylpyrylium perchlorate has been found to be slightly more sensitive to detonation by impact than the commercial explosive RDX .

properties

IUPAC Name

2,4,6-trimethylpyrylium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O.ClHO4/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTGLTSDLLDPOO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[O+]C(=C1)C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70240198
Record name Pyrylium, 2,4,6-trimethyl-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70240198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylpyrylium perchlorate

CAS RN

940-93-2
Record name Pyrylium, 2,4,6-trimethyl-, perchlorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrylium, 2,4,6-trimethyl-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70240198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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